Chloro(3-chloropropyl)dimethylsilane serves as a crucial starting material for synthesizing misonidazole-based 18F-radiolabeled organosilicon compounds. These compounds are vital in positron emission tomography (PET), a medical imaging technique used for diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders. The radiolabeled tracers specifically target and bind to specific tissues or processes in the body, allowing for their visualization and assessment. Source: Sigma-Aldrich:
Chloro(3-chloropropyl)dimethylsilane acts as an intermediate in the synthesis of block copolymers. Block copolymers are a special class of polymers consisting of two or more chemically distinct blocks linked together. They possess unique properties arising from the combination of individual block characteristics, making them valuable in various research applications, including:
Chloro(3-chloropropyl)dimethylsilane is an organosilicon compound with the chemical formula CHClSi. It is characterized by a dimethylsilane moiety and a 3-chloropropyl group, making it a versatile reagent in organic synthesis and materials science. This compound typically appears as a colorless to light yellow liquid and has a boiling point of approximately 179 °C and a flash point of 61 °C . Its structure allows for various chemical interactions, making it useful in functionalizing surfaces and in polymer chemistry.
Chloro(3-chloropropyl)dimethylsilane can be synthesized through several methods:
Chloro(3-chloropropyl)dimethylsilane has several applications:
Interaction studies involving chloro(3-chloropropyl)dimethylsilane focus on its reactivity with various substrates. For instance, its ability to react with hydroxyl groups on surfaces makes it valuable for creating hybrid organic-inorganic materials. Additionally, studies on its interaction with biological molecules could provide insights into its potential uses in biomedical applications.
Chloro(3-chloropropyl)dimethylsilane shares similarities with other organosilicon compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Chloro(dimethyl)silane | CHClSi | Simple structure; used as a silane coupling agent |
(3-Chloropropyl)methyldimethoxysilane | CHClOSi | Contains methoxy groups; used in surface modification |
(Bromomethyl)dimethylsilane | CHBrSi | Similar reactivity; used for similar applications |
Uniqueness: Chloro(3-chloropropyl)dimethylsilane is unique due to its specific chloropropyl group, which enhances its reactivity compared to simpler silanes. This feature allows it to effectively participate in more complex reactions and applications involving surface modification and polymer synthesis.
Chloro(3-chloropropyl)dimethylsilane synthesis typically involves catalyzed reactions that facilitate the formation of silicon-carbon bonds. These reactions predominantly rely on hydrosilylation processes, which represent one of the most versatile methods in organosilicon chemistry.
Among the most effective catalysts for synthesizing chloro(3-chloropropyl)dimethylsilane are platinum-based complexes. The reaction typically employs chlorodimethylsilane as a starting material in combination with appropriate chlorinated alkenes.
A significant approach uses dichloro dicyclopentadiene-platinum(II) as a catalyst. In this synthesis pathway, 23.7 grams (0.25 mole) of chlorodimethylsilane is treated with the catalyst at 37°C, followed by continued reaction at 50°C for approximately 3 hours. This method yields about 18.1 grams of chloro(3-chloropropyl)dimethylsilane, representing a yield of approximately 42%.
Another effective catalytic system employs iridium complexes, specifically two-μ-chlorine two [(ring-1C,5C-diene)iridium(I)]. In this approach, 3.0 milligrams (4.5 × 10⁻⁶ mole) of the catalyst is used alongside 1,5-cyclooctadiene. The reaction occurs under controlled temperature conditions of 37-45°C with chlorodimethylsilane (23.7 grams, 0.25 mole). This method demonstrates superior efficiency, producing 40.8 grams of chloro(3-chloropropyl)dimethylsilane, which corresponds to a 95% yield based on the silane starting material.
Table 1: Comparison of Catalytic Systems for Chloro(3-chloropropyl)dimethylsilane Synthesis
Catalyst | Reaction Temperature | Reaction Time | Yield (%) |
---|---|---|---|
Two-μ-chlorine two [(ring-1C,5C-diene)iridium(I)] | 37-45°C | ~1.5-2.5 hours | 95 |
Dichloro Dicyclopentadiene(DCPD)-platinum(II) | 37-50°C | ~3 hours | 42 |
Chloroplatinic acid with tributylamine | 65-75°C | ~1.5-2 hours | 73-76* |
*Note: Yield reported for related 3-chloropropyltrichlorosilane synthesis
Several patented processes describe industrial-scale methods for producing chloro(3-chloropropyl)dimethylsilane and related compounds. A noteworthy approach involves the conversion of trichlorosilane with allylchloride (chloropropene) in the presence of specific hydrosilylation catalysts.
Patent CN1040538C outlines a preparation method for 3-chloropropyl trichlorosilane using trichlorosilane and chloropropene as raw materials. The optimal molar ratio of trichlorosilane to chloropropene ranges from 1.0:1.1 to 1.0:1.5. This process employs a catalyst system comprising chloroplatinic acid, n-tributylamine, and either n-tripropylamine or N,N-dimethylbenzylamine, with molar ratios of 1.0:0.5 to 1.0:1.0.
The solutions used for catalysis include cyclohexanone, isopropyl alcohol, tetrahydrofuran, or ethylene glycol monomethyl ether. The silicon-hydrogen addition reaction proceeds rapidly at room temperature, yielding 3-chloropropyl trichlorosilane with yields between 70-76%.
Patent US4584395A describes a similar approach but emphasizes the importance of using specific hydrosilylation catalysts. This patent highlights that the methodology results in high yields with reduced production of unwanted silicon-containing side products.
Industrial-scale production requires careful control of several parameters:
Table 2: Critical Parameters for Industrial-Scale Synthesis
Parameter | Optimal Range | Impact on Process |
---|---|---|
Molar ratio (trichlorosilane:chloropropene) | 1.0:1.1 to 1.0:1.5 | Higher ratios increase side product formation |
Catalyst concentration | 10⁻⁴ to 10⁻⁶ mol ratio (catalyst:silane) | Higher concentrations accelerate reaction but increase costs |
Reaction temperature | 65-75°C | Higher temperatures can reduce selectivity |
End temperature | 80-90°C | Critical for completion of reaction |
One notable embodiment from Patent CN1040538C demonstrates the industrial viability of this process. Using 542g (4.0 mol) of trichlorosilane and 337g (4.4 mol) of propenyl chloride, with chloroplatinic acid and tributylamine as catalysts, the process achieved a 73% yield of 3-chloropropyl trichlorosilane after distillation.
Recent advancements in green chemistry have established cobalt-based catalytic systems as viable alternatives to traditional platinum catalysts for organosilicon synthesis. A notable development is the use of [Co(OAc)(H2O)2(tpy)]OAc (cat-1) and related cobalt catalysts for the synthesis of alkoxysilanes coupled with hydrogen production.
This approach offers several sustainability advantages:
The reaction proceeds via a dehydrogenative coupling mechanism followed by hydrosilylation, allowing for a one-pot synthesis of various silicon compounds with high atom economy.
Solvent-free synthetic methods represent another significant advancement in sustainable production of organosilicon compounds. These approaches eliminate the need for potentially hazardous solvents, resulting in reduced waste generation and environmental impact.
For related organosilicon structures, a solvent-free and efficient synthesis methodology has been developed that fulfills most criteria of green chemistry. While not directly applied to chloro(3-chloropropyl)dimethylsilane yet, these principles could potentially be adapted for more sustainable production of this compound.
The development of eco-friendly silicon precursors has gained significant attention. Researchers have explored using agricultural waste, such as rice hulls and sugarcane bagasse, as renewable sources of silica. When combined with appropriate functionalization steps, these bio-derived silica materials could potentially serve as precursors for various organosilicon compounds.
Table 3: Sustainability Metrics for Different Synthesis Approaches
Synthesis Method | E-Factor (waste/product) | Atom Economy (%) | Energy Requirements | Catalyst Recovery |
---|---|---|---|---|
Pt-catalyzed conventional | Medium | 70-75 | High | Limited |
Co-catalyzed with H₂ production | Low | >80 | Medium | Good |
Solvent-free approaches | Very low | >85 | Low | Excellent |
The choice of solvent significantly impacts the synthesis of chloro(3-chloropropyl)dimethylsilane. Common solvents employed include:
Research has demonstrated that protic solvents, particularly alcohols, play a dual role in these reactions - acting both as solvents and potential reactants in dehydrogenative coupling steps.
Temperature management is crucial for obtaining optimal yields and selectivity:
Careful temperature control is essential for preventing side reactions and ensuring high selectivity. For instance, in the synthesis described in Patent CN1040538C, the reaction temperature is maintained at approximately 70°C during the feed stage, with the final temperature reaching 82-83°C.
The water content in reaction media can dramatically affect the selectivity between hydroalkoxysilylation and hydrosilylation products. Research on related silicon compounds has demonstrated that selectivity can be fully controlled by varying the alcohol/water ratio.
The choice of catalyst significantly influences reaction conditions:
Corrosive